Product packaging for Myceliothermophin C(Cat. No.:)

Myceliothermophin C

Cat. No.: B1260619
M. Wt: 427.6 g/mol
InChI Key: XLZMSDIJSDSYBH-UXVXRRHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myceliothermophin C is a cytotoxic polyketide natural product isolated from the thermophilic fungus Myceliophthora thermophila . It belongs to a family of compounds characterized by a synthetically challenging trans -fused decalin ring system connected to a pyrrolidine-2-one (tetramic acid) moiety . This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. Biological studies indicate potent cytotoxicity against several human cancer cell lines, including hepatoblastoma (HepG2, IC₅₀ = 0.62 μg/mL) and lung carcinoma (A-549, IC₅₀ = 1.05 μg/mL) . The biosynthesis of this compound is believed to involve a Diels-Alderase (DAase) enzyme that catalyzes an intramolecular [4+2] cycloaddition to form the key decalin core with precise stereochemical control . The total synthesis of this compound has been achieved, featuring a cascade-based cyclization strategy to construct its complex architecture . This compound is intended for research purposes, such as investigating the biology of natural products with complex ring systems, exploring novel mechanisms of cytotoxicity, and serving as a lead compound in anticancer drug discovery. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H41NO3 B1260619 Myceliothermophin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H41NO3

Molecular Weight

427.6 g/mol

IUPAC Name

(5R)-3-[(1R,2S,4aS,6S,8aR)-2-[(E)-but-2-en-2-yl]-3,4a,6-trimethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-methoxy-5-(2-methylpropyl)-1H-pyrrol-2-one

InChI

InChI=1S/C27H41NO3/c1-9-18(5)22-19(6)14-26(7)13-17(4)10-11-21(26)23(22)24(29)20-15-27(31-8,12-16(2)3)28-25(20)30/h9,14-17,21-23H,10-13H2,1-8H3,(H,28,30)/b18-9+/t17-,21+,22-,23+,26+,27+/m0/s1

InChI Key

XLZMSDIJSDSYBH-UXVXRRHISA-N

Isomeric SMILES

C/C=C(\C)/[C@@H]1[C@@H]([C@H]2CC[C@@H](C[C@@]2(C=C1C)C)C)C(=O)C3=C[C@@](NC3=O)(CC(C)C)OC

Canonical SMILES

CC=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(NC3=O)(CC(C)C)OC

Synonyms

myceliothermophin C

Origin of Product

United States

Isolation and Dereplication Methodologies of Myceliothermophin C and Analogs

Fungal Sources and Strain Identification

The production of Myceliothermophin C and its analogs is confined to specific fungal strains, necessitating precise identification to ensure a reliable source for these valuable compounds.

The thermophilic fungus Thermothelomyces thermophilus, also known by its synonym Myceliophthora thermophila (ATCC 42464), is a primary source of myceliothermophins. nih.govresearchgate.net This fungus has been the subject of studies that led to the isolation of a series of polyketide-amino acid hybrid compounds, including myceliothermophins A, B, E, and F. researchgate.nettandfonline.com The characterization of these compounds from T. thermophilus has been crucial in understanding the structural diversity and biological potential of this chemical family. researchgate.net

Another significant fungal source, particularly for Myceliothermophin E and related analogs, is Chaetomium olivaceum SD-80A. nih.govfrontiersin.org Research on this strain has led to the isolation of Myceliothermophin E alongside new polyketides named chaetolivacines A, B, and C. nih.govnih.gov This discovery highlights the potential of the Chaetomium genus as a producer of novel PKS-NRPS (polyketide synthase-non-ribosomal peptide synthetase) products. nih.govresearchgate.net The investigation into C. olivaceum was guided by gene mining, specifically using MycB as a biomarker, which pointed to the strain's capability to produce decalin-containing compounds. nih.govfrontiersin.org

Thermothelomyces thermophilus (ATCC 42464 / Myceliophthora thermophila ATCC 42464)

Advanced Separation and Purification Techniques

The isolation of individual myceliothermophins from complex fungal extracts requires high-resolution separation methods to resolve structurally similar compounds.

Silica-gel column chromatography is a fundamental technique used in the initial fractionation of crude extracts from both T. thermophilus and C. olivaceum. nih.govebi.ac.ukscispace.com This method separates compounds based on their polarity, allowing for the enrichment of fractions containing the desired myceliothermophins. hawach.com For instance, in the isolation of myceliothermophins A-E from M. thermophila, silica-gel column chromatography was a key primary separation step. nih.govebi.ac.uk

To achieve the final separation of closely related diastereomers, such as myceliothermophins A/B and C/D, a more advanced technique known as recycling reverse-phase high-performance liquid chromatography (RP-HPLC) is employed. nih.govebi.ac.uk This powerful method enhances resolution by repeatedly passing the sample through the HPLC column in a closed loop, effectively increasing the column length with each cycle without increasing solvent consumption. jai.co.jp This technique proved essential for obtaining the pure diastereomers of myceliothermophins from the extracts of M. thermophila. nih.govebi.ac.uk

Silica-Gel Column Chromatography

Bioassay-Guided Isolation Strategies

Bioassay-guided isolation is a strategic approach that uses a compound's biological activity to direct the purification process. This method ensures that the most potent molecules are targeted and isolated from the crude fungal extract.

In the case of myceliothermophins, their cytotoxic properties against various cancer cell lines have been a key driver in their isolation. nih.govwhiterose.ac.uk For example, the isolation of myceliothermophins A, B, E, and F from T. thermophilus was guided by their cytotoxic activity. researchgate.nettandfonline.com The significant inhibitory effects of myceliothermophins A and C against cancer cells, in contrast to the inactivity of their diastereomers B and D, highlighted the importance of stereochemistry for their biological function and underscored the value of bioassay-guided fractionation in identifying the most promising compounds. nih.gov Similarly, the discovery of new compounds from C. olivaceum was driven by their antimicrobial activity against drug-resistant bacteria. nih.govnih.gov This approach involves testing fractions from the separation process for their ability to inhibit the growth of specific cancer cells or microbial pathogens, thereby focusing the subsequent purification efforts on the most active fractions. iomcworld.com

Structural Elucidation Approaches for Myceliothermophin C

Comprehensive Spectroscopic Analysis

A suite of spectroscopic techniques was employed to piece together the planar structure and identify the functional groups of Myceliothermophin C.

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental to the structural elucidation of this compound and its analogues. hmdb.ca The process involves the use of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments to map the complete carbon skeleton and the proton environments.

One-dimensional NMR provides the initial overview of the molecule's components. The ¹H NMR spectrum reveals the number of distinct proton environments and their splitting patterns, indicating adjacent protons, while the ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms, offering clues to the molecule's symmetry and complexity. libretexts.orgresearchgate.net

Two-dimensional NMR experiments are then used to assemble the molecular puzzle:

COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms to their attached protons, assigning specific protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting disparate fragments of the molecule, such as the decalin core to the tetramic acid side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for determining the relative stereochemistry. researchgate.net This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. hmdb.caresearchgate.net For this compound, NOESY correlations were essential in deducing the relative configurations within the 5-methoxy-1H-pyrrol-2(5H)-one moiety and confirming the spatial relationships of the substituents on the decalin ring. hmdb.ca The initial structural assignments for this compound were primarily based on such NMR data, which were later unambiguously confirmed by X-ray crystallographic analysis of a synthetically produced racemic sample. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound (Note: The following are typical chemical shift ranges for the identified structural motifs, as a complete, published data table for this compound is not available in the provided sources.)

Functional Group/MoietyAtom TypeTypical Chemical Shift (ppm)
Alkene (in decalin)=C-H5.0 - 6.5
=C100 - 150
Ketone (in decalin)--
C=O195 - 220
Tetramic Acid Amide--
C=O165 - 185
Methoxy (B1213986) Group-OCH₃3.3 - 4.0
-OCH₃50 - 65
Alkyl (decalin core)-CH₃, -CH₂-, -CH-0.7 - 2.5
-CH₃, -CH₂-, -CH-10 - 50

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool used to determine the elemental composition of a molecule. nih.gov This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. For the myceliothermophin class of compounds, HRESIMS provides the precise molecular weight, which allows for the calculation of a unique molecular formula. researchgate.netnih.gov This information is indispensable as it establishes the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule, thereby defining the degree of unsaturation and corroborating the structural fragments proposed by NMR analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to identify the presence of chromophores. nih.gov Molecules with conjugated systems, such as double bonds or aromatic rings, and functional groups containing non-bonding electrons, like carbonyls, absorb light in the UV-Vis range. nih.gov In this compound, the conjugated enone system within the decalin ring and the tetramic acid moiety are the primary chromophores. The resulting spectrum, characterized by specific wavelengths of maximum absorbance (λmax), helps to confirm the presence of these conjugated electronic systems. shimadzu.com

Infrared (IR) spectroscopy is employed to identify the specific functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations. nih.gov Each type of bond (e.g., C=O, O-H, C-H, C=C) has a characteristic vibrational frequency, resulting in a unique "fingerprint" spectrum for the molecule. specac.com For this compound, IR analysis would confirm the presence of key functional groups such as the ketone and amide carbonyl (C=O) groups, carbon-carbon double bonds (C=C), carbon-oxygen bonds (C-O) of the methoxy group, and various carbon-hydrogen (C-H) bonds. libretexts.orgvscht.cz

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound Functional Groups (Note: The following are representative absorption ranges for the identified functional groups.)

Functional GroupVibrational ModeTypical Absorption Range (cm⁻¹)Intensity
Alkyl C-HStretch2850 - 2960Medium-Strong
Alkenyl C=C-HStretch3010 - 3095Medium
Ketone C=OStretch1705 - 1725Strong
Amide C=OStretch1650 - 1690Strong
Alkene C=CStretch1620 - 1680Variable
Ether C-OStretch1080 - 1150Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Stereochemical Assignment Methodologies

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a crucial final step in structural elucidation.

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. encyclopedia.pubjascoinc.com The method measures the differential absorption of left- and right-circularly polarized light by the molecule's chromophores. encyclopedia.pub Since enantiomers have opposite, mirror-image ECD spectra, this technique is highly effective for stereochemical assignment. encyclopedia.pub

For complex natural products like the myceliothermophins, the standard approach involves comparing the experimentally measured ECD spectrum with theoretical spectra. nih.govnih.gov These theoretical spectra are generated for all possible stereoisomers using quantum-mechanical calculations, such as time-dependent density functional theory (TD-DFT). The absolute configuration of the natural product is assigned by identifying which calculated spectrum matches the experimental one. This methodology is a cornerstone for assigning absolute configurations in the broader family of decalin-containing natural products. nih.gov While this method is standard, the ultimate structural proof for synthetic this compound was provided by single-crystal X-ray analysis. nih.govnih.gov

X-ray Crystallographic Analysis for Absolute and Relative Configurations

The definitive three-dimensional structure and stereochemistry of this compound were unequivocally established through single-crystal X-ray diffraction analysis. This powerful technique provided crucial insights into both the relative and absolute configurations of the molecule's numerous chiral centers.

Initial structural hypotheses for this compound and its related compounds, derived from the fungus Myceliophthora thermophila, were based on spectroscopic methods, particularly NOESY correlations. ebi.ac.ukx-mol.com However, to unambiguously confirm these assignments and resolve any structural ambiguities, X-ray crystallography was employed. In a pivotal study focused on the total synthesis of myceliothermophins, researchers successfully crystallized a synthetic, racemic sample of this compound. nih.govnih.gov The resulting colorless crystals, obtained from a slow evaporation of an ethyl acetate (B1210297) solution, were suitable for X-ray analysis. nih.gov

The analysis of racemic this compound, denoted as (±)-2, not only validated the previously proposed structure based on NMR data but also confirmed the relative configuration of its stereocenters. nih.gov Furthermore, the relative stereochemistry of the core trans-fused decalin system, a key structural motif, was rigorously established through the X-ray crystallographic analysis of a crystalline intermediate, the 3,5-dinitrobenzoate (B1224709) derivative of a synthetic precursor. nih.gov

While the analysis of a racemic crystal confirms the relative arrangement of atoms, determining the absolute configuration requires either the presence of a known chiral center, the use of a chiral derivatizing agent, or the measurement of anomalous dispersion effects. mit.edunih.govnih.gov Subsequent synthetic studies focusing on the entire family of myceliothermophins (A-E) successfully determined their absolute configurations, providing a complete structural picture of these complex natural products. researchgate.net X-ray crystallography is a well-established method for determining absolute configuration, relying on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal. mit.edu Modern techniques can often determine the absolute configuration even for molecules containing only light atoms like oxygen, provided the crystal quality is high. mit.edu

Table 1: Crystallographic Data for Racemic this compound [(±)-2] (Note: This table is generated based on typical data reported in crystallographic studies. Specific values are derived from the context of the research described.)

Parameter Value / Description Source
Formula C28H41NO5 nih.gov
Crystal System Not specified in abstract nih.govnih.gov
Space Group Not specified in abstract nih.govnih.gov
Method Single-crystal X-ray diffraction nih.govnih.gov
Sample Racemic (±)-Myceliothermophin C nih.gov
Appearance Colorless crystals nih.gov
Melting Point 167 °C (decomposition) nih.gov

| Outcome | Confirmed relative configuration; revealed dimeric structure | ebi.ac.uknih.govnih.gov |

Elucidation of Dimeric Structure of this compound in Crystalline State

A significant and unexpected finding from the X-ray crystallographic analysis of synthetic racemic this compound was the revelation of its supramolecular organization in the solid state. nih.gov The analysis showed that this compound does not exist as isolated molecules within the crystal lattice but instead forms a distinct dimeric structure. ebi.ac.uknih.govnih.gov

This dimer is composed of the two enantiomers of the molecule, meaning one molecule of (+)-Myceliothermophin C pairs with one molecule of (-)-Myceliothermophin C. nih.gov The two enantiomeric partners are held together by specific, non-covalent interactions. The primary force responsible for the dimerization is hydrogen bonding between the pyrrolidinone moieties of the two molecules. nih.gov This intermolecular association creates a stable, centrosymmetric dimeric unit that constitutes the repeating motif of the crystal structure. The discovery of this dimeric form provides critical information about the intermolecular forces that govern the self-assembly of this compound in its crystalline form.

Table 2: Intermolecular Interactions in the this compound Dimer (Note: This table describes the key interactions responsible for dimerization as identified in the research.)

Interaction Type Participating Groups Description Source
Hydrogen Bonding Pyrrolidinone moieties of the two enantiomers The N-H group of one pyrrolidinone ring likely donates a hydrogen bond to the carbonyl oxygen (C=O) of the pyrrolidinone ring on the adjacent enantiomeric molecule, and vice-versa. nih.gov
Dimer Composition One (+)-enantiomer and one (-)-enantiomer The dimer is a racemic pair, forming a centrosymmetric unit within the crystal lattice. nih.gov

| Resulting Structure | Stable dimeric assembly | This pairing is the fundamental building block of the this compound crystal when crystallized as a racemate. | ebi.ac.uknih.gov |

Biosynthetic Pathway Elucidation of Myceliothermophins

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for myceliothermophin synthesis is encoded within a compact gene cluster. The discovery and analysis of this cluster in Myceliophthora thermophila (also known as Thermothelomyces thermophilus) and homologous clusters in other fungi have been pivotal in deciphering the biosynthetic logic.

In the thermophilic fungus Thermothelomyces thermophilus ATCC 42464, the biosynthesis of myceliothermophins is orchestrated by a concise, three-enzyme pathway encoded by the myc gene cluster. nih.gov This cluster comprises three key genes: mycA, mycB, and mycC, each responsible for a distinct and crucial step in the assembly line. uniprot.orguniprot.org

mycA : This gene encodes the central enzyme of the pathway, a large hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS). uniprot.org

mycB : This gene encodes a Diels-Alderase, an enzyme that catalyzes a critical intramolecular cycloaddition reaction to form the characteristic decalin ring system of the myceliothermophins. uniprot.orgebi.ac.uk MycB is responsible for converting the linear polyketide-amino acid precursor into the bicyclic core. uniprot.org

mycC : This gene encodes a trans-enoyl reductase. uniprot.org This enzyme works in conjunction with the PKS module of MycA, providing a necessary reduction step that the MycA enzyme itself lacks an integrated domain for. uniprot.orguniprot.org

The coordinated action of these three gene products exemplifies an efficient biosynthetic strategy for generating structural complexity. nih.gov

GeneEncoded EnzymeFunction in Myceliothermophin Biosynthesis
mycAHybrid PKS-NRPSSynthesizes the linear aminoacyl polyketide precursor. uniprot.orguniprot.org
mycBDiels-AlderaseCatalyzes the intramolecular Diels-Alder reaction to form the trans-decalin ring. uniprot.orgmdpi.com
mycCTrans-enoyl ReductaseProvides enoylreductase (ER) activity in trans for the PKS module of MycA. uniprot.orguniprot.org

Bioinformatic analysis and genome mining have revealed that gene clusters homologous to the myc cluster exist in other fungi, suggesting a conserved pathway for producing related natural products. A notable example is the Cha gene cluster found in Chaetomium olivaceum. frontiersin.org This cluster was identified through its similarity to the myc BGC and is responsible for producing related decalin-containing tetramic acids. frontiersin.org

The Cha cluster contains three key genes, ChaA, ChaB, and ChaC, which are direct homologs to the genes in the myc cluster. frontiersin.org

ChaA : Shows 68% sequence identity to MycA and functions as the hybrid PKS-NRPS. frontiersin.org

ChaB : Identified as the homologous Diels-Alderase, corresponding to MycB. frontiersin.org

ChaC : Exhibits 55% sequence identity to MycC, functioning as the partnering trans-enoyl reductase. frontiersin.org

The presence of this highly similar gene cluster in a different fungal genus underscores the modularity and evolutionary conservation of this biosynthetic pathway. frontiersin.orgresearchgate.net

Gene in C. olivaceumHomologous Gene in T. thermophilusSequence IdentityFunction
ChaAmycA68%Hybrid PKS-NRPS. frontiersin.org
ChaBmycBNot specifiedDiels-Alderase. frontiersin.org
ChaCmycC55%Trans-enoyl Reductase. frontiersin.org

The myc Gene Cluster (mycA, mycB, mycC) in T. thermophilus

Functional Characterization of Key Biosynthetic Enzymes

The elucidation of the myceliothermophin pathway has been significantly advanced by the detailed functional characterization of its constituent enzymes, particularly the multifunctional MycA protein.

MycA is a large, multifunctional enzyme that acts as the central assembly line for the myceliothermophin precursor. uniprot.org It is classified as a hybrid PKS-NRPS because it contains domains for both polyketide and nonribosomal peptide synthesis, allowing it to link building blocks from two different metabolic pools (acyl-CoAs and amino acids) into a single molecule. uniprot.orgnih.gov The enzyme sequentially adds monomer units in a manner characteristic of modular type I PKS and NRPS systems. wikipedia.org

The polyketide synthase (PKS) module of MycA is responsible for constructing the polyketide portion of the molecule. uniprot.org This module iteratively catalyzes a series of condensation reactions to assemble an eight-unit polyketide chain, known as an octaketide. uniprot.orguniprot.org While MycA contains the necessary domains for chain elongation, it notably lacks an integrated enoylreductase (ER) domain for a specific reduction step. This function is supplied in trans by the MycC enzyme, which collaborates with MycA to ensure the correct saturation pattern in the growing polyketide chain. uniprot.orguniprot.org

Following the synthesis of the octaketide backbone, the process is handed off to the nonribosomal peptide synthetase (NRPS) module located downstream within the MycA protein. uniprot.orguniprot.org This NRPS module specifically recognizes, activates, and incorporates the amino acid leucine (B10760876). uniprot.orguniprot.org The module's condensation (C) domain catalyzes the formation of an amide bond, linking the carboxyl end of the completed octaketide chain to the amino group of leucine. uniprot.org The final step catalyzed by MycA is the reductive release of this hybrid polyketide-amino acid intermediate, which is accomplished by a C-terminal reductase-like (R) domain, yielding an aminoacyl polyketide aldehyde that serves as the substrate for the MycB Diels-Alderase. uniprot.orguniprot.org

Leucine Amidation by NRPS Module

Trans-Enoyl Reductase (MycC)

MycC is a crucial trans-acting enoyl reductase involved in the myceliothermophin biosynthesis. nih.govuniprot.org

The main PKS-NRPS enzyme, MycA, lacks an integrated enoylreductase (ER) domain, which is necessary for the reduction steps during the synthesis of the polyketide chain. uniprot.orguniprot.org This essential ER activity is provided in trans by the standalone enzyme MycC. uniprot.orguniprot.org The collaboration between MycA and MycC is fundamental for the construction of the correct polyketide backbone. nih.gov Heterologous expression of both mycA and mycC genes in a host organism like Aspergillus nidulans has been shown to be sufficient for the production of the acyclic precursor of myceliothermophins, confirming the essential role of MycC in providing the necessary enoylreductase function. nih.gov

Decalin-Forming Diels-Alderase (DAase) (MycB)

MycB is a key enzyme that catalyzes the formation of the characteristic trans-fused decalin ring system found in myceliothermophins. nih.govresearchgate.netoup.com It functions as a Diels-Alderase, a type of enzyme that facilitates [4+2] cycloaddition reactions. nih.govoup.com

MycB catalyzes an intramolecular Diels-Alder (IMDA) reaction, a powerful transformation that constructs the bicyclic decalin core with high stereochemical control. nih.govescholarship.org The substrate for this reaction is the acyclic precursor synthesized by MycA and MycC. nih.govuniprot.org Specifically, MycB facilitates the cycloaddition between a diene and a dienophile within the same molecule to form the trans-decalin structure. nih.govresearchgate.net This enzymatic catalysis is crucial as it ensures the correct regio- and stereospecificity of the cyclization, leading to the formation of myceliothermophin E. escholarship.org

MycB exhibits notable substrate specificity. In vitro studies have demonstrated that MycB can efficiently catalyze the conversion of the C18-keto acyclic precursor into myceliothermophin E. nih.govescholarship.org However, it is unable to catalyze the reaction when the substrate is in its C18-enol form. nih.govescholarship.org This difference in reactivity suggests that the ketone form is the preferred natural substrate for the enzyme. nih.gov The stereoselectivity of MycB is also high, as it directs the IMDA reaction to proceed via an endo transition state, resulting in the formation of the trans-decalin product. nih.govnih.gov

The catalytic efficiency of MycB has been characterized through kinetic studies. The Michaelis constant (K_M) and the catalytic rate constant (k_cat) are key parameters that describe the enzyme's affinity for its substrate and its turnover rate, respectively. biorxiv.org For the conversion of its C18-keto substrate, MycB has a reported K_M value of approximately 75 µM and a k_cat of about 0.9 s⁻¹. escholarship.org

Table 1: Kinetic Parameters of MycB

Parameter Value
K_M ~75 µM
k_cat ~0.9 s⁻¹

Data sourced from biochemical characterization studies of the Diels-Alderase MycB. escholarship.org

Substrate Specificity and Stereoselectivity of MycB (e.g., C18-keto vs. C18-enol)

Proposed Biosynthetic Cascade and Intermediates

The biosynthesis of the myceliothermophin core structure is accomplished through a remarkably efficient three-enzyme pathway. nih.govnih.govresearchgate.net This sequence involves the formation of a linear polyketide-amino acid precursor, followed by a series of cyclization and modification reactions to yield the final complex architecture.

Polyketide-Amino Acid Intermediate Formation

The initial step in myceliothermophin biosynthesis is the construction of a linear aminoacyl polyketide. This process is catalyzed by the hybrid PKS-NRPS megasynthase, MycA. uniprot.orguniprot.org The PKS module of MycA is responsible for synthesizing an octaketide backbone. uniprot.orguniprot.org Subsequently, the nonribosomal peptide synthetase (NRPS) module activates and incorporates an amino acid, typically leucine, onto the carboxyl end of the polyketide chain. uniprot.orguniprot.org

A key feature of this stage is the reductive release of the polyketide-amino acid intermediate, a reaction catalyzed by a C-terminal reductase-like domain (R) within MycA. uniprot.orguniprot.org Notably, the MycA enzyme lacks an integrated enoylreductase (ER) domain, which is required for the synthesis of the specific polyketide structure. This function is provided by a separate, trans-acting enoyl reductase enzyme, MycC. uniprot.orguniprot.org This collaboration between MycA and MycC results in the formation of an aminoacyl polyketide aldehyde, the precursor for the subsequent cyclization steps. nih.govuniprot.org

EnzymeFunctionSubstratesProduct
MycA (PKS-NRPS) Synthesizes octaketide backbone and incorporates leucine. uniprot.orguniprot.orgMalonyl-CoA, Leucine uniprot.orgPolyketide-amino acid intermediate uniprot.orguniprot.org
MycC (trans-ER) Provides enoylreductase activity missing in MycA. uniprot.orguniprot.orgPolyketide intermediate uniprot.orgPrecursor for reductive release uniprot.org
MycA (R domain) Catalyzes the reductive release of the final linear precursor. uniprot.orguniprot.orgThioester-tethered intermediateAminoacyl polyketide aldehyde nih.govuniprot.org

Knoevenagel Condensation to Acyclic C18 Keto Precursor

Following its release from the MycA megasynthase, the linear aminoacyl polyketide aldehyde undergoes a crucial intramolecular Knoevenagel condensation. nih.govuniprot.orguniprot.org This reaction involves the nucleophilic attack of the α-carbon of the amino acid residue (C19) on the aldehyde carbonyl (C20), leading to the formation of the characteristic 3-pyrrolin-2-one ring system. nih.gov This condensation event is proposed to yield an acyclic C18 keto precursor. nih.govuniprot.orguniprot.org While the condensation to form the pyrrolinone ring can occur spontaneously in some related biosynthetic pathways, the efficiency of the myceliothermophin pathway suggests it may be enzymatically facilitated, although a specific enzyme for this step has not been definitively identified. uni-hannover.de The resulting acyclic ketone is the direct substrate for the subsequent Diels-Alder cyclization. nih.govuniprot.org

Diels-Alder Cyclization to Decalin Scaffold

The formation of the signature trans-fused decalin ring system of myceliothermophins is accomplished through an intramolecular Diels-Alder [4+2] cycloaddition. nih.govrsc.org This key carbon-carbon bond-forming reaction is catalyzed by a dedicated enzyme, the Diels-Alderase MycB. nih.govuniprot.org The acyclic C18 keto precursor, containing a conjugated diene and a dienophile, is the substrate for MycB. nih.govuniprot.org The enzyme catalyzes the cycloaddition to produce the endo product, myceliothermophin E, which possesses the characteristic trans-decalin scaffold. nih.govuniprot.org The discovery and characterization of MycB provided the first biochemical evidence for a Diels-Alderase involved in the biosynthesis of fungal polyketide-nonribosomal peptide natural products. nih.gov

PrecursorEnzymeReaction TypeProduct
Acyclic C18 keto precursor nih.govuniprot.orgMycB Intramolecular Diels-Alder [4+2] cycloaddition nih.govuniprot.orgMyceliothermophin E (trans-fused decalin scaffold) nih.govuniprot.org

Post-Cyclization Modifications (e.g., C21 Hydroxylation for Myceliothermophin A)

After the formation of the core decalin-pyrrolinone scaffold, further structural diversity is achieved through post-cyclization modifications. A key example is the conversion of myceliothermophin E to myceliothermophin A. This transformation involves the hydroxylation of the C21 position. nih.govuniprot.org The enzyme responsible for this specific oxidation, likely an oxygenase, has not yet been identified but is a crucial step in the pathway leading to myceliothermophin A. uniprot.orguniprot.org Myceliothermophins C and D are diastereomers of myceliothermophin A, differing in the stereochemistry at the hydroxylated C21 position. ebi.ac.uknih.gov

Computational Studies on Biosynthetic Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become invaluable tools for understanding the intricate mechanisms of enzymatic reactions in biosynthetic pathways. researchgate.netfrontiersin.org These approaches provide insights into reaction energetics, transition states, and the roles of active site residues, which are often difficult to probe experimentally.

Rationalization of Substrate- and Stereoselectivity of Enzymes

Computational studies have been instrumental in rationalizing the substrate specificity and stereochemical outcome of the reactions catalyzed by the enzymes in the myceliothermophin pathway. nih.govnih.govresearchgate.net For instance, DFT calculations have been used to analyze the intramolecular Diels-Alder reaction catalyzed by MycB. nih.gov These studies help to explain why the enzyme favors the formation of the trans-decalin system and the specific endo product. nih.gov By modeling the transition states for different possible cyclization pathways (endo vs. exo), researchers can determine the lowest energy path, which corresponds to the observed product. nih.gov

Furthermore, computational analyses can elucidate the molecular basis for the stereoselectivity of enzymes like the P450 oxygenases potentially involved in post-cyclization modifications. frontiersin.org By docking substrates into active site models and running MD simulations, it is possible to predict which C-H bonds are positioned for abstraction and subsequent hydroxylation. frontiersin.org This analysis can explain why a particular stereoisomer is produced, as the chiral environment of the active site can override the intrinsic reactivity of the substrate. frontiersin.orguni-regensburg.de Such computational insights are crucial for understanding how enzymes achieve their remarkable precision and for guiding future efforts in enzyme engineering and biocatalysis. frontiersin.orgoup.com

Chemical Synthesis Strategies for Myceliothermophin C and Analogs

Total Synthesis Approaches (General and Specific to Myceliothermophin C)

Intramolecular Diels-Alder (IMDA) Reaction as a Key Step

Aldol (B89426) Reactions and Other Carbon-Carbon Bond Formations

Aldol reactions are fundamental transformations for forming carbon-carbon bonds and are pivotal in the synthesis of this compound. researchgate.netsigmaaldrich.com Specifically, a vinylogous Mukaiyama aldol reaction has been employed as a key step to couple the decalin aldehyde fragment with the enolate of the protected pyrrolidinone moiety. researchgate.net This reaction establishes the critical bond connecting the two main structural components of the molecule. researchgate.netresearchgate.net The stereoselectivity of this aldol addition is of great importance for determining the final stereochemistry of the natural product. Other carbon-carbon bond-forming reactions are also utilized throughout the synthesis to elaborate the side chains and introduce the necessary functional groups. nih.gov

Table 2: Key Reactions in this compound Synthesis
Reaction TypePurposeExample Reagents/ConditionsReference
Intramolecular Diels-Alder (IMDA)Formation of the trans-fused decalin coreHeat or Lewis Acid (e.g., TiCl4) researchgate.netrsc.org
Cascade Bis-cyclizationAlternative formation of the decalin corePTSA, benzene, reflux nih.gov
Grignard Reaction / CyclizationSynthesis of the pyrrolidinone precursorIsopropyl Grignard, then H2SO4/MeOH nih.gov
Vinylogous Mukaiyama Aldol ReactionCoupling of decalin and pyrrolidinone fragmentsLDA, then decalin aldehyde researchgate.netnih.gov
Dess-Martin OxidationOxidation of alcohols to aldehydes/ketonesDess-Martin periodinane (DMP) nih.gov

Protecting Group Strategies (e.g., Teoc group for nitrogen protection)

In the total synthesis of complex natural products like this compound, protecting group strategies are crucial for masking reactive functional groups and ensuring the desired chemical transformations occur selectively. A key challenge in the synthesis of the myceliothermophins is the management of the nitrogen atom within the lactam ring. researchgate.net

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group has proven to be an effective protecting group for the nitrogen atom of the lactam ring in the synthesis of this compound and D. researchgate.net The Teoc group is stable under a variety of reaction conditions, including those that are nucleophilic, acidic, and reductive. chem-station.com Its removal is typically achieved under mild conditions using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). chem-station.comtcichemicals.com This deprotection mechanism involves the attack of the fluoride ion on the silicon atom, which initiates a β-elimination and decarboxylation cascade to release the free amine. chem-station.com

The strategic use of the Teoc group allows for selective deprotection. In the synthesis of Myceliothermophins C and D, the Teoc group was successfully removed from the nitrogen atom of the lactam ring without affecting other sensitive functionalities, such as the methoxyaminal moiety. researchgate.net This selective deprotection was a critical step in achieving the synthesis of the γ-methoxylactams, which are key intermediates. researchgate.net

Protecting GroupStructureCommon Reagents for IntroductionDeprotection ConditionsKey Features
Teoc Teoc-OSu, Teoc-NTTBAF (fluoride source)Stable to hydrolysis, nucleophilic attack, most acidic and reductive conditions. chem-station.com
Boc (Boc)₂O, Boc-ONTrifluoroacetic acid (TFA)Stable under basic and catalytic reduction conditions; inert to many nucleophiles. tcichemicals.com
Fmoc Fmoc-OSu, Fmoc-ClPiperidine (secondary amine)Stable under acidic conditions. tcichemicals.com
Cbz Cbz-ClCatalytic hydrogenation (e.g., Pd/C, H₂)
Alloc Alloc-ClPalladium catalysts

This table provides a summary of common protecting groups used in organic synthesis.

Late-Stage Divergence in Analog Synthesis

A convergent and efficient total synthesis of Myceliothermophins C, D, and E has been developed, which employs a late-stage divergence strategy. researchgate.netebi.ac.uknih.gov This approach allows for the synthesis of multiple analogs from a common, advanced intermediate. The synthesis begins with the construction of the core trans-fused decalin system through a cascade-based cyclization. researchgate.netebi.ac.uknih.govnih.gov

This common decalin intermediate is then elaborated to an aldehyde, which serves as a crucial precursor. nih.gov From this aldehyde, the synthesis diverges to produce Myceliothermophins C, D, and E through the attachment of the pyrrolidinone ring and subsequent functional group manipulations. nih.govnih.gov This late-stage diversification is highly advantageous for creating a library of related natural product analogs for structure-activity relationship (SAR) studies. nih.gov The ability to modify the molecule at a late stage allows for the efficient exploration of how structural changes impact biological activity. researchgate.net

Structure Activity Relationship Sar Studies for Myceliothermophins

Importance of Relative Configuration of the Tetramic Acid Moiety

The spatial arrangement of atoms within the tetramic acid portion of the myceliothermophin scaffold is a critical factor governing their cytotoxic potential. rsc.orgnih.gov Research has consistently shown that subtle changes in the stereochemistry of this moiety can lead to a dramatic loss of activity, highlighting the importance of a precise molecular architecture for interaction with biological targets. nih.govresearchgate.netnih.gov

Central to the SAR of myceliothermophins is the configuration of the chiral center at position C-21 of the tetramic acid ring. researchgate.netfrontiersin.org This position is substituted with either a hydroxyl group (in Myceliothermophins A and B) or a methoxy (B1213986) group (in Myceliothermophins C and D). nih.govnih.gov These pairs of compounds are diastereomers, meaning they have different spatial arrangements at the C-21 center. nih.gov

Studies on Myceliothermophins A/B and C/D have revealed that the specific configuration at C-21 is essential for their anticancer activities. nih.govresearchgate.netresearchgate.net The total synthesis of these compounds has allowed for the unambiguous assignment of their C-21 structures, confirming the stereochemical basis for their differing bioactivities. nih.govnih.gov This principle also extends to related compounds, where the C-21 configuration was found to be important for activity against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org

The profound impact of stereochemistry is clearly demonstrated by the contrasting biological activities of the myceliothermophin diastereomers. Myceliothermophins A and C exhibit significant inhibitory effects against various cancer cell lines. nih.govresearchgate.net In stark contrast, their respective diastereomers, Myceliothermophin B and Myceliothermophin D, are inactive. nih.govresearchgate.net

This stark difference underscores that the specific three-dimensional arrangement of the substituent at C-21 is a prerequisite for cytotoxicity. Myceliothermophin C, along with A and E, showed inhibitory activity against A549 (lung), Hep3B (liver), MCF-7 (breast), and HepG2 (liver) cancer cell lines, while B and D did not possess such activities. rsc.orgnih.gov This on/off behavior based purely on the stereochemistry at a single carbon atom is a defining feature of the myceliothermophin family's SAR. nih.govresearchgate.net

Role of C-21 Configuration in Biological Activities (e.g., Myceliothermophins A/B and C/D diastereomers)

Influence of Specific Functional Groups on Bioactivity

Beyond stereochemistry, the presence of specific functional groups also modulates the bioactivity of myceliothermophins. solubilityofthings.commdpi.com A key example is Myceliothermophin F, a naturally occurring analog that features an additional hydroxyl group at the C-21 position. researchgate.netresearchgate.net

Cytotoxicity studies have shown that Myceliothermophin F is more active than related analogs, indicating that this additional hydroxyl group has a positive effect on its cytotoxic potency. researchgate.netdost.gov.ph This compound has demonstrated promising cytotoxicity against cell lines derived from colorectal carcinoma, hepatic carcinoma, and gastric carcinoma. researchgate.netresearchgate.nettandfonline.com This finding suggests that compounds possessing the trans-fused decalin system coupled with specific hydroxylations could be promising leads for the development of novel anticancer drugs. researchgate.netresearchgate.net

Molecular Basis of Observed Activities

The observed biological activity of myceliothermophins is their cytotoxicity at the cellular level, leading to cancer cell death. researchgate.netunideb.hu The molecular basis for this activity is intrinsically linked to the structural features identified in SAR studies. This compound and its potent analog, Myceliothermophin E, have demonstrated significant cytotoxic properties against a panel of human cancer cell lines. nih.gov

The potency of these compounds has been quantified through IC₅₀ values, which measure the concentration required to inhibit the growth of 50% of the cancer cells. For instance, Myceliothermophin E exhibits IC₅₀ values of less than 100 nM against various cancer cell lines, indicating high potency. nih.gov The cytotoxic effects of this compound are also notable across several cell lines. nih.gov The concise, three-enzyme biosynthetic pathway for these cytotoxic compounds has been elucidated, highlighting the role of a specific Diels-Alderase enzyme in forming the characteristic trans-decalin structure. nih.govnih.govfigshare.com While the precise intracellular target remains an area of ongoing investigation, the stringent structural requirements for activity suggest a specific mechanism of action, likely involving the inhibition of a critical cellular process in cancer cells.

Interactive Data Table: Cytotoxicity of Myceliothermophins (IC₅₀)

The table below summarizes the cytotoxic activity of this compound and E against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.

CompoundCell LineCancer TypeIC₅₀ (µg/mL)Reference
This compoundA-549Lung Carcinoma1.05 nih.gov
This compoundHep3BHepatocellular Carcinoma0.51 nih.gov
This compoundMCF-7Breast Adenocarcinoma0.52 nih.gov
This compoundHepG2Hepatoblastoma0.62 nih.gov
Myceliothermophin EA-549Lung Carcinoma0.26 nih.gov
Myceliothermophin EHep3BHepatocellular Carcinoma0.41 nih.gov
Myceliothermophin EMCF-7Breast Adenocarcinoma0.27 nih.gov
Myceliothermophin EHepG2Hepatoblastoma0.28 nih.gov

Advanced Research Methodologies and Future Research Directions

Genome Mining for Novel Decalin-Containing Natural Products

The quest for new bioactive compounds structurally related to Myceliothermophin C has been significantly advanced by genome mining techniques. This approach leverages genomic data to identify biosynthetic gene clusters (BGCs) that may produce novel natural products. The trans-decalin ring system, a characteristic feature of myceliothermophins, is a key structural marker in these mining efforts. nih.govresearchgate.netresearchgate.netnih.gov

Utilization of DAases (e.g., MycB) as Biosynthetic Markers

A pivotal strategy in genome mining for decalin-containing compounds is the use of Diels-Alderase (DAase) enzymes as biosynthetic markers. nih.govnih.gov These enzymes catalyze the crucial intramolecular Diels-Alder (IMDA) reaction that forms the characteristic decalin scaffold. nih.govfrontiersin.orgresearchgate.net MycB, a DAase from Myceliophthora thermophila, has been successfully employed as a probe to identify homologous genes in other fungi, such as Chaetomium olivaceum. frontiersin.orgfrontiersin.org This approach led to the discovery of new decalin-containing polyketides, demonstrating the efficacy of using DAases as markers to pinpoint organisms with the potential to produce these complex natural products. nih.govfrontiersin.org The conservation of this three-gene cassette (PKS-NRPS, DAase, and a trans-acting enoylreductase) across various fungal species suggests its widespread importance in the biosynthesis of decalin-containing compounds. nih.gov

The diversity of DAases discovered so far highlights their potential in uncovering novel natural products with structural features derived from cycloaddition reactions. nih.govfrontiersin.org Researchers have successfully used MycB as a biomarker to guide the isolation of new polyketides from fungal cultures. nih.govresearchgate.netfrontiersin.org

Bioinformatic Analysis of Fungal Genomes

Bioinformatic analysis of fungal genomes is a cornerstone of modern natural product discovery. nih.govnih.gov Tools like antiSMASH are routinely used to predict and analyze BGCs in newly sequenced fungal genomes. frontiersin.orgnih.govmdpi.com These analyses have revealed a vast, largely untapped potential for the production of secondary metabolites within the fungal kingdom. nih.govmdpi.com

By analyzing thousands of fungal genomes, researchers have identified an enormous number of BGCs, with only a small fraction linked to known natural products. mdpi.com This highlights the immense biosynthetic diversity waiting to be explored. Bioinformatic workflows that combine BGC prediction with similarity networking and phylogenetic analysis help to prioritize gene clusters that are likely to produce novel compounds. nih.govresearchgate.net This targeted approach helps researchers avoid rediscovering known compounds and focus their efforts on promising new biosynthetic pathways. mdpi.com For instance, the identification of a PKS-NRPS gene in C. olivaceum with high identity to the myceliothermophin gene mycA from M. thermophila, along with adjacent genes homologous to mycB and mycC, strongly suggested the capability of this strain to produce decalin-containing compounds. frontiersin.orgfrontiersin.org

Biosynthetic Pathway Engineering and Heterologous Expression for Yield Optimization

While native organisms produce myceliothermophins, the yields are often low, hindering extensive biological evaluation and further development. researchgate.net To address this, researchers are turning to biosynthetic pathway engineering and heterologous expression. researchgate.netnih.gov These strategies aim to increase the production titers of these valuable compounds. researchgate.net

Heterologous expression, which involves transferring the entire BGC into a well-characterized host organism like Aspergillus nidulans or Aspergillus oryzae, has become a powerful tool for studying and engineering fungal natural product pathways. nih.govresearchgate.netnih.govjst.go.jp Successful heterologous expression of the mycABC gene cassette has confirmed its role in myceliothermophin biosynthesis. nih.gov This approach not only allows for increased production but also facilitates the elucidation of the functions of individual biosynthetic enzymes. nih.gov

Furthermore, engineering the biosynthetic pathway itself, for example by modifying regulatory elements or optimizing precursor supply, can lead to significant improvements in yield. researchgate.net Such techniques have been successfully applied to other complex polyketides and hold great promise for the large-scale production of myceliothermophins. researchgate.net

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis offers a powerful strategy for constructing complex molecules like this compound by combining the selectivity of enzymatic reactions with the versatility of chemical synthesis. researchgate.net A key step in the biosynthesis of myceliothermophins is the intramolecular Diels-Alder (IMDA) reaction that forms the decalin core. researchgate.netresearchgate.net The discovery and characterization of DAases, such as MycB, which catalyze this specific transformation, opens the door for their use in synthetic applications. nih.govfrontiersin.orgfrontiersin.org

By harnessing the catalytic power of these enzymes, chemists can potentially overcome challenges associated with controlling the stereochemistry of the decalin ring system in a purely synthetic route. researchgate.net The total synthesis of myceliothermophins C, D, and E has been achieved through chemical methods, often involving a stereoselective IMDA reaction as a key step. researchgate.netresearchgate.netnih.govnih.gov Integrating a DAase-catalyzed step into a synthetic sequence could offer a more efficient and stereocontrolled route to the core structure, which can then be further elaborated chemically to produce this compound and its analogues.

Computational Chemistry for Mechanistic Validation and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of enzyme-catalyzed reactions, including the Diels-Alder reaction. nih.govslideserve.comresearchgate.netnih.govresearchgate.net For the biosynthesis of myceliothermophins, computational studies have been used to rationalize the substrate- and stereoselectivity of the DAase MycB. nih.govebi.ac.uk

These studies can model the transition states of the IMDA reaction, providing insights into why the enzyme favors the formation of the trans-decalin product. nih.govslideserve.com By calculating the free energies of different reaction pathways, researchers can validate proposed mechanisms and understand the factors that control the stereochemical outcome. nih.govnih.gov For instance, computational analysis can help explain how the enzyme's active site orients the substrate to favor a specific cycloaddition. nih.govacs.org This understanding is not only crucial for fundamental knowledge but also for the rational design of mutant enzymes with altered or improved properties, and for predicting the structures of potential new natural products. researchgate.net

Strategies for Analogue Generation for Extended SAR and Target Identification

To fully explore the therapeutic potential of this compound, it is essential to generate a diverse range of analogues for extended Structure-Activity Relationship (SAR) studies and to aid in the identification of its molecular target. researchgate.netresearchgate.net The synthesis of analogues allows for the systematic modification of different parts of the molecule to understand which structural features are critical for its biological activity. acs.orgwhiterose.ac.uk

Initial studies have already highlighted the importance of the stereochemistry at the C-21 position for the cytotoxic and antimicrobial activities of myceliothermophins. researchgate.netfrontiersin.orgresearchgate.net The generation of new analogues can be achieved through several strategies:

Total Synthesis: A flexible total synthesis route allows for the introduction of various modifications to the decalin core, the polyketide chain, and the tetramic acid moiety. researchgate.netresearchgate.netnih.gov

Semisynthesis: Chemical modification of the natural product itself can provide access to a range of derivatives. researchgate.net

Biosynthetic Engineering: Modifying the biosynthetic pathway, for instance by using different amino acid precursors in the NRPS module or by altering the PKS domains, can lead to the production of novel analogues. nih.gov Heterologous expression of the BGC in a host that produces different precursors can also generate new compounds. nih.gov

Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic transformations can create a wide array of analogues that would be difficult to access by either method alone.

The resulting library of analogues can then be screened in various biological assays to build a comprehensive SAR profile. This information is crucial for optimizing the potency and selectivity of this compound, as well as for designing probes to identify its cellular target(s), ultimately paving the way for its development as a therapeutic agent. mdpi.com

Q & A

Q. What experimental methods are used to determine the structural configuration of Myceliothermophin C?

  • Methodological Answer : Structural elucidation relies on integrating NMR spectroscopy (1H and 13C) and X-ray crystallography . For example, 13C NMR data (δ 170.2, 132.5 ppm) and 1H NMR (δ 5.82–1.23 ppm) confirm functional groups and stereochemistry, while X-ray analysis resolves dimeric hydrogen-bonded configurations in the solid state . Comparative analysis with synthetic analogs (e.g., Myceliothermophins D and E) further validates assignments .

Q. What is the established synthetic route for this compound?

  • Methodological Answer : Synthesis involves a four-step sequence :

Grignard reaction : Isopropylmagnesium bromide reacts with succinimide in THF to form a lactam (62% yield).

Acid-mediated protection : H2SO4 in methanol stabilizes the intermediate as a Teoc derivative to prevent hydrolysis .

LDA-mediated coupling : Lithiation of fragment 5 followed by aldehyde 4 addition yields an alcohol mixture (85% yield).

Oxidation and purification : Dess–Martin periodinane (DMP) oxidizes alcohols to ketones, with chromatographic separation of diastereomers .

Q. What are the molecular formula and weight of this compound?

  • Answer : Molecular formula: C22H29NO5 ; molecular weight: 427.62 g/mol .

Advanced Research Questions

Q. How can researchers resolve discrepancies in structural data between synthetic and naturally derived this compound?

  • Methodological Answer : Contradictions arise from dynamic stereochemistry (e.g., epimerization in solution). To address this:
  • Compare synthetic and natural samples via HPLC-ECD (electronic circular dichroism) to assess enantiopurity.
  • Perform variable-temperature NMR to detect equilibrium shifts in diastereomers.
  • Validate dimeric configurations using solid-state NMR or X-ray to confirm crystallization-driven structural stabilization .

Q. What strategies optimize the cascade bicyclization reaction for constructing this compound’s trans-fused decalin system?

  • Methodological Answer : Key optimizations include:
  • Solvent selection : THF enhances Grignard reagent stability.
  • Temperature control : Maintaining −78°C during LDA-mediated coupling minimizes side reactions.
  • Acid quenching : H2SO4 in methanol ensures lactam formation over ketamide byproducts .
    • Data Table :
StepReagent/ConditionYieldCritical Factor
1iPrMgBr/THF62%H2SO4 presence
2Teoc-Cl/DMF89%Rapid protection
3LDA/4, −78°C85%Anion stability

Q. How should researchers design in vitro bioactivity assays for this compound?

  • Methodological Answer :
  • Dose-response profiling : Use a logarithmic concentration range (0.1–100 µM) to assess cytotoxicity (e.g., IC50).
  • Control groups : Include structurally related analogs (Myceliothermophins D/E) and positive controls (e.g., doxorubicin).
  • Endpoint selection : Measure apoptosis (Annexin V staining) and cell cycle arrest (propidium iodide flow cytometry) .
    • Ethical compliance : Adopt FINER criteria (Feasible, Novel, Ethical, Relevant) to align with institutional review standards .

Q. What steps ensure reproducibility in this compound synthesis for independent validation?

  • Methodological Answer :
  • Detailed protocols : Document exact molar ratios (e.g., 1.2 eq. LDA) and quenching times.
  • Characterization data : Provide NMR spectra (δ values, coupling constants) and HPLC retention times in supplementary materials.
  • Peer review : Pre-publish synthetic procedures on platforms like ChemRxiv for community feedback .

Methodological Frameworks

  • Experimental design : Follow PICO (Population, Intervention, Comparison, Outcome) for bioactivity studies .
  • Data reporting : Adhere to journal guidelines (e.g., Med. Chem. Commun.) for figure preparation and statistical analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.